molecular formula C19H17ClN2O3 B11021794 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B11021794
M. Wt: 356.8 g/mol
InChI Key: PFBGVUHOXWHRJJ-UHFFFAOYSA-N
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Description

4-({[3-(4-Chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic small molecule characterized by a benzoic acid core linked via an amide bond to a 4-chloroindole-containing propanoyl group. This structure confers unique physicochemical properties, such as moderate solubility due to the polar carboxylic acid moiety and lipophilicity from the chloroindole and aromatic systems.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

4-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C19H17ClN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-8,10H,9,11-12H2,(H,21,23)(H,24,25)

InChI Key

PFBGVUHOXWHRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)C(=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the introduction of the 4-chloro substituent on the indole ring, followed by the attachment of the propanoyl group and the benzoic acid moiety. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by interacting with receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(2S)-2-[3-(4-Chloro-1H-indol-1-yl)propanamido]propanoic Acid (ZINC C40310216)

  • Structure: Shares the 4-chloroindole-propanoyl backbone but replaces the benzyl-amide linkage with a propanoic acid group.
  • Key Difference : The absence of the benzoic acid group may reduce π-π stacking interactions compared to the target compound.

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanoic Acid (Compound 49)

  • Structure: Features a 4-chlorobenzoyl-substituted indole linked to a propanoic acid group.
  • Activity : Developed as an indomethacin analog with cyclooxygenase (COX) inhibitory activity. The chloro-substitution enhances binding affinity to COX isoforms .

Benzoic Acid Derivatives with Heterocyclic Substitutions

4-[(1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl)]benzoic Acid

  • Structure : Contains dual benzoic acid groups and a pyrazole-dimethylhydrazone moiety.
  • Activity : Exhibits potent antimicrobial activity against A. baumannii (MIC = 1.56 µg/mL). Chloro-substitution in related analogs enhances membrane penetration .
  • Key Difference : The pyrazole core and dual carboxylic acid groups contrast with the single benzoic acid and indole-propanamide structure of the target compound.

4-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic Acid (Compound 3c)

  • Structure : Combines a benzoic acid core with a 4-chloroimidazole-benzoyl substituent.
  • Physicochemical Data : Molecular weight 575.91 g/mol, IR peaks at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH), suggesting strong hydrogen-bonding capacity .
  • Comparison : The imidazole ring in Compound 3c may confer different electronic effects compared to the indole in the target compound, influencing receptor binding.

Substituent Effects on Pharmacological Activity

  • Chloro vs. Trifluoromethyl Groups: Compounds like 2-[(4-{[3-(Trifluoromethyl)-1H-pyrazolyl]methyl}benzoyl)amino]benzoic acid (Compound 4a) exhibit increased lipophilicity (logP) due to the CF₃ group, enhancing blood-brain barrier penetration compared to chloro-substituted analogs .
  • Sulfonamide vs. Carboxylic Acid : Sulfonamide-containing analogs (e.g., compounds 17–18) show distinct hydrogen-bonding profiles, often improving solubility but reducing membrane permeability relative to benzoic acid derivatives .

Biological Activity

Overview

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic compound derived from indole, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoic acid moiety linked to an amino group, which is further connected to a propanoyl group featuring a chloroindole substituent. Its molecular formula is C₁₃H₁₄ClN₃O₂, with a molecular weight of approximately 281.72 g/mol.

Property Value
Molecular FormulaC₁₃H₁₄ClN₃O₂
Molecular Weight281.72 g/mol
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that compounds with indole derivatives exhibit significant anticancer properties. The chloroindole structure in this compound may contribute to its ability to inhibit cancer cell proliferation. A study demonstrated that similar indole derivatives showed promising results against various cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of this compound likely involves the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. For instance, GSK-3β inhibitors have been shown to enhance the stability and potency of indole-based compounds .

Key Mechanisms:

  • Inhibition of Protein Kinases: Targeting kinases involved in cell growth and survival.
  • Induction of Apoptosis: Promoting programmed cell death in malignant cells.

Case Studies

  • Study on Indole Derivatives : A comparative analysis of various indole derivatives highlighted the enhanced potency of those with chloro substitutions against breast cancer cells. The study reported IC50 values significantly lower than those of non-substituted analogs, indicating increased efficacy .
  • In Vitro Assays : In vitro assays conducted on human cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent .

Research Applications

The compound's unique structure positions it as a valuable candidate for further research in medicinal chemistry. Its potential applications include:

  • Development of new anticancer agents.
  • Exploration as an antimicrobial agent due to the known properties of indole derivatives.

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